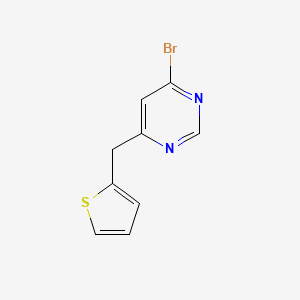

4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine

Descripción general

Descripción

4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine is a chemical compound characterized by a bromine atom and a thiophen-2-ylmethyl group attached to a pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine typically involves the following steps:

Bromination: The starting material, pyrimidine, undergoes bromination to introduce the bromine atom at the 4-position.

Thiophen-2-ylmethyl Group Addition: The thiophen-2-ylmethyl group is then introduced through a suitable reaction, such as a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromate ion.

Reduction: The compound can be reduced to remove the bromine atom.

Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Bromate ions (BrO3-)

Reduction: Bromide ions (Br-)

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds in the pyrimidine family, including 4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine, exhibit significant anticancer properties. Studies have shown that this compound can selectively induce apoptosis in various cancer cell lines while sparing normal cells. For instance, it has been tested against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines, demonstrating potent cytotoxic effects.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. In vitro studies have shown that it can suppress COX-2 activity with comparable efficacy to established anti-inflammatory drugs like celecoxib .

Kinase Inhibition

This compound has been explored as a potential kinase inhibitor. It interacts with various kinases involved in cell signaling pathways, modulating their activity and thereby influencing cellular processes such as proliferation and apoptosis.

Table: Interaction Profile with Key Enzymes

| Enzyme | Interaction Type | Effect |

|---|---|---|

| Tyrosine Kinases | Inhibition | Modulation of cell signaling |

| Cyclin-dependent Kinases | Activation | Regulation of cell cycle |

| Phosphatases | Inhibition | Alteration of phosphorylation states |

Industrial Applications

Beyond its biological implications, this compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it a suitable candidate for applications in materials science where electronic properties are paramount.

Case Study: Anticancer Activity

In a notable study focusing on the anticancer effects of pyrimidine derivatives, this compound was evaluated for its ability to inhibit cell growth in several cancer models. Results indicated that it effectively reduced cell viability and induced apoptosis through mechanisms involving the inhibition of key regulatory proteins within the apoptotic pathways.

Case Study: Anti-inflammatory Mechanism

Another study highlighted the compound's ability to inhibit COX enzymes in inflammatory models. The results showed that treatment with this compound significantly reduced inflammation markers in carrageenan-induced edema models, demonstrating its potential as an anti-inflammatory agent .

Future Directions and Research Opportunities

The diverse applications of this compound suggest several avenues for future research:

- Expanded Biological Testing : Further investigation into its effects on other cancer types and inflammatory conditions could elucidate additional therapeutic potentials.

- Structure-Activity Relationship Studies : Understanding how variations in structure affect biological activity can help optimize this compound for specific applications.

- Material Science Innovations : Exploring its use in advanced materials could lead to breakthroughs in electronics and photonics.

Mecanismo De Acción

The mechanism by which 4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and thiophen-2-ylmethyl group can influence the compound's reactivity and binding affinity to biological targets, leading to various biological effects.

Comparación Con Compuestos Similares

4-Bromo-2-methyl-6-trifluoromethoxyquinoline: This compound has a similar bromine atom but differs in the presence of a trifluoromethoxy group.

4-Bromo-6-(thiophen-2-yl)pyrimidine: This compound lacks the methyl group present in the thiophen-2-ylmethyl moiety.

Uniqueness: 4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine is unique due to its specific combination of bromine and thiophen-2-ylmethyl groups, which can lead to distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a bromine atom and a thiophenyl group, suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include nucleophilic substitution and cyclization reactions that facilitate the introduction of the bromine and thiophenyl groups into the pyrimidine core. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated that modifications in the pyrimidine structure can enhance activity against various bacterial strains. For instance, derivatives with electron-withdrawing groups showed improved potency against resistant strains of Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound A | 50 | 95 |

| Reference Compound B | 30 | 90 |

Anticancer Activity

The anticancer potential of pyrimidine derivatives has also been explored extensively. Compounds with similar structural motifs have shown promise as inhibitors of cancer cell proliferation. For example, a study on thiazole-pyrimidine hybrids revealed significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range .

Table 2: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Thiazole-Pyrimidine Hybrid A | HeLa | 5.38 |

| Thiazole-Pyrimidine Hybrid B | MCF-7 | 7.20 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom enhances lipophilicity, potentially improving membrane permeability. The thiophenyl group may facilitate π-π stacking interactions with target proteins, enhancing binding affinity .

Key Findings from SAR Studies

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the pyrimidine ring has been associated with increased biological activity.

- Substituent Positioning : The positioning of substituents relative to the nitrogen atoms in the pyrimidine ring significantly affects potency.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

- Antitubercular Activity : A study demonstrated that certain pyrimidines exhibited strong inhibitory effects against Mycobacterium tuberculosis, suggesting potential for developing new antitubercular agents .

- Antimalarial Activity : Research on thiazole derivatives indicated promising results against Plasmodium falciparum, emphasizing the need for further exploration into related structures .

Propiedades

IUPAC Name |

4-bromo-6-(thiophen-2-ylmethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-9-5-7(11-6-12-9)4-8-2-1-3-13-8/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZDTYGYEDUTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.